3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AHN 1-055 (hydrochloride) involves the reaction of tropane derivatives with 4-fluorophenyl groups. The process typically includes the following steps:
Formation of the Tropane Core: The tropane core is synthesized through a series of cyclization reactions.
Introduction of 4-Fluorophenyl Groups: The 4-fluorophenyl groups are introduced via nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of AHN 1-055 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
AHN 1-055 (hydrochloride) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
Scientific Research Applications
AHN 1-055 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying dopamine transporter interactions.
Biology: Investigated for its effects on dopamine uptake in neuronal cells.
Medicine: Explored as a potential therapeutic agent for neurological disorders such as Parkinson’s disease and cocaine addiction.
Industry: Utilized in the development of new drugs targeting the dopamine transporter
Mechanism of Action
AHN 1-055 (hydrochloride) exerts its effects by inhibiting the uptake of dopamine. It binds with high affinity to the dopamine transporter, preventing dopamine from being reabsorbed into presynaptic neurons. This leads to an increase in extracellular dopamine levels, enhancing dopaminergic signaling. The molecular targets involved include the dopamine transporter and associated neuronal pathways .
Comparison with Similar Compounds
Similar Compounds
Benztropine: Another dopamine uptake inhibitor with similar binding properties.
Cocaine: Known for its potent inhibition of dopamine uptake but with higher abuse potential.
Methylphenidate: Used in the treatment of attention deficit hyperactivity disorder, also inhibits dopamine uptake
Uniqueness
AHN 1-055 (hydrochloride) is unique due to its high affinity for the dopamine transporter and its potential therapeutic applications with lower abuse potential compared to compounds like cocaine. Its specific binding properties and pharmacokinetic profile make it a valuable compound for research and potential therapeutic use .
Properties
CAS No. |
202646-03-5 |
---|---|
Molecular Formula |
C21H24ClF2NO |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
(1R,5S)-3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C21H23F2NO.ClH/c1-24-18-10-11-19(24)13-20(12-18)25-21(14-2-6-16(22)7-3-14)15-4-8-17(23)9-5-15;/h2-9,18-21H,10-13H2,1H3;1H/t18-,19+,20?; |
InChI Key |
YOORVSGDAHWVMC-IIPFOPBBSA-N |
SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.